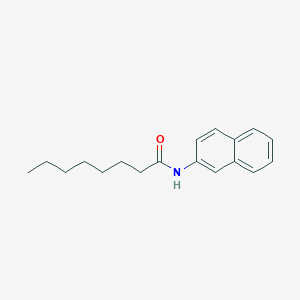

N-(2-naphthyl)octanamide

Descripción

N-(2-naphthyl)octanamide is an amide derivative featuring a naphthalene ring substituted at the 2-position with an octanamide group. It is synthesized via the reduction of N-acetylheptafluoro-2-naphthylamine using zinc in aqueous ammonia, a method that enables access to partially fluorinated naphthylamines and acetamides that are otherwise challenging to produce . This compound is of interest in medicinal and materials chemistry due to its aromatic backbone and lipophilic side chain, which influence its interactions with biological targets and solubility profiles.

Propiedades

Fórmula molecular |

C18H23NO |

|---|---|

Peso molecular |

269.4 g/mol |

Nombre IUPAC |

N-naphthalen-2-yloctanamide |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-6-11-18(20)19-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3,(H,19,20) |

Clave InChI |

RGNQBGVWAMCHNL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

SMILES canónico |

CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Aromatic Octanamide Derivatives

ZX-J-19j [N-(2,3-diphenylquinoxalin-6-yl)octanamide]

- Structural Differences: ZX-J-19j replaces the naphthyl group with a 2,3-diphenylquinoxaline moiety, introducing additional aromatic rings and nitrogen atoms.

- Functional Role : Patented as a cyclophilin PPIase inhibitor, ZX-J-19j demonstrates specificity for protein-protein interaction modulation, unlike N-(2-naphthyl)octanamide, which lacks reported enzyme inhibition activity .

- Physicochemical Properties: The quinoxaline group likely increases polarity compared to the naphthalene system, altering LogD (predicted higher for N-(2-naphthyl)octanamide due to fewer heteroatoms).

N-(4-amino-2-methylphenyl)octanamide

- Structural Differences: Substitutes the naphthyl group with a 4-amino-2-methylphenyl ring.

- Key Properties: Acid pKa: 16.24 (calculated) LogD (pH 5.5): Higher lipophilicity than N-(2-naphthyl)octanamide due to the smaller aromatic system and methyl/amino substituents.

- Applications: The amino group enables hydrogen bonding, making it suitable for drug candidates targeting receptors requiring polar interactions.

Table 1: Comparison of Aromatic Octanamides

| Compound | Aromatic Group | Key Functional Groups | LogD (Estimated) | Biological Activity |

|---|---|---|---|---|

| N-(2-naphthyl)octanamide | Naphthalene | Octanamide | ~3.5* | Unknown |

| ZX-J-19j | 2,3-Diphenylquinoxaline | Octanamide | ~2.8* | Cyclophilin PPIase inhibition |

| N-(4-amino-2-methylphenyl) | 4-Amino-2-methylphenyl | Octanamide, -NH2 | ~2.0 | Potential drug intermediate |

*Estimated based on structural analogs.

Dimeric Octanamides

N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)octanamide)

Substituent Variants: Hydroxy vs. Naphthyl

N-Hydroxyoctanamide

- Structural Difference : Replaces the naphthyl group with a hydroxylamine (-NHOH) moiety.

- Safety Profile : Requires stringent handling (protective gloves, respiratory equipment) due to higher reactivity and toxicity compared to N-(2-naphthyl)octanamide .

- Applications : Likely serves as a reactive intermediate in organic synthesis, whereas the naphthyl derivative is more stable for material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.